

Head-to-Head Comparison of HQ005 with Other Cyclin K Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of **HQ005**, a potent Cyclin K (CCNK) degrader, with other known inhibitors and degraders that target the CDK12-Cyclin K complex. The information is intended for researchers and professionals in the field of drug discovery and development to facilitate an objective evaluation of these compounds.

Introduction to HQ005 and Cyclin K Degradation

HQ005 is a highly potent molecular glue degrader that induces the selective degradation of Cyclin K.[1][2] Cyclin K, in partnership with Cyclin-Dependent Kinase 12 (CDK12) and CDK13, is a critical regulator of transcriptional elongation. By targeting Cyclin K for degradation, **HQ005** effectively impairs the function of the CDK12/13-Cyclin K complex, leading to the downregulation of genes involved in the DNA damage response and subsequent cell death in cancer cells. This mechanism of action has positioned Cyclin K degraders as a promising therapeutic strategy in oncology.

The primary mechanism for **HQ005** and similar molecular glues involves inducing proximity between the CDK12-Cyclin K complex and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex. This induced ternary complex formation leads to the polyubiquitination of Cyclin K and its subsequent degradation by the proteasome.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for **HQ005** and other relevant Cyclin K degraders and inhibitors. Data has been compiled from various sources and experimental conditions may vary.

Table 1: Potency of Cyclin K Degradation

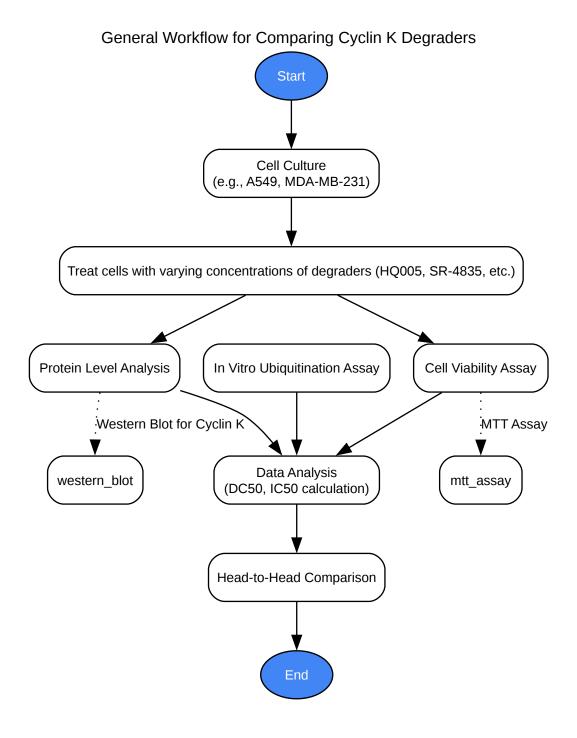
Compound	Туре	DC50 (Cyclin K Degradation)	Cell Line	Notes
HQ005	Molecular Glue	0.041 μΜ	Not Specified	Derivative of HQ461 with improved potency.[1]
HQ461	Molecular Glue	Not explicitly stated, but less potent than HQ005.	A549	Parent compound of HQ005.[3]
SR-4835	Molecular Glue	~90 nM	A549 (HiBiT- tagged)	Also a potent CDK12/13 inhibitor.[4]
(R)-CR8	Molecular Glue	Not explicitly quantified with a DC50 in the provided results.	Not Specified	Also a pan-CDK inhibitor. Induces Cyclin K degradation.[5]
dCeMM2	Molecular Glue	Near-total degradation at 2.5 μM within 2 hours.	Not Specified	Induces ubiquitination and degradation of Cyclin K.[7][8]
NCT02	Molecular Glue	Significant reduction at 10 µM after 6 hours.	TSC03, TSC14	Selectively inhibits proliferation of colorectal cancer cells with TP53 defects.[9]

Table 2: Anti-proliferative Activity

Compound	IC50 (Cell Viability)	Cell Line	Notes
HQ461	1.3 μΜ	A549	[3]
(R)-CR8	0.49 μΜ	SH-SY5Y	Potent inducer of apoptosis.[5]
SR-4835	58 nM	A375	[10]
THZ531	263 nM	A375	Covalent CDK12/13 inhibitor, does not degrade Cyclin K.[10]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the mechanism of action for molecular glue degraders like **HQ005**, which induce the degradation of Cyclin K.



CDK12/Cyclin K Complex HQ005 (Molecular Glue) Proteasome degrades E3 Ubiquitin Ligase Complex DDB1 CDK12/Cyclin K Complex CDK12 (Molecular Glue) CDK12-HQ005-DDB1 CUL4 RBX1

Mechanism of Cyclin K Degradation by Molecular Glues

Degraded Cyclin K

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - RSC Chemical Biology (RSC Publishing)
 DOI:10.1039/D4CB00190G [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. labs.dana-farber.org [labs.dana-farber.org]
- 7. rndsystems.com [rndsystems.com]
- 8. dCeMM2 | Molecular Glues | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation | eLife [elifesciences.org]
- To cite this document: BenchChem. [Head-to-Head Comparison of HQ005 with Other Cyclin K Degraders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392025#head-to-head-comparison-of-hq005-with-other-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com